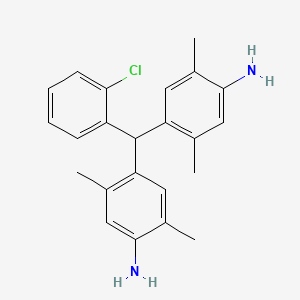
4,4'-(2-Chlorobenzylidene)di-2,5-xylidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is a chemical compound with the molecular formula C23H25ClN2. It is known for its unique structure, which includes a chlorophenyl group and two dimethylbenzenamine groups connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] typically involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylbenzenamine in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] can be compared with other similar compounds such as:
Benzenamine, 4,4’-methylenebis[2-chloro-]: This compound has a similar structure but with chloro groups instead of dimethyl groups.
Benzenamine, 4,4’-methylenebis-: This compound lacks the chlorophenyl group, making it less complex. The uniqueness of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
81-71-0 |
|---|---|
Formule moléculaire |
C23H25ClN2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3 |
Clé InChI |
MCZONIGXYAOYBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
SMILES canonique |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
Key on ui other cas no. |
81-71-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















